molecular formula C14H20N2O2 B13047272 (R)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine

(R)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine

Cat. No.: B13047272
M. Wt: 248.32 g/mol
InChI Key: GXCQIJGEQHNCAU-LLVKDONJSA-N
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Description

(R)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a pyrrolobenzodiazepine (PBD) derivative characterized by a bicyclic framework integrating a diazepine ring fused with a pyrrolidine moiety. The compound features methoxy substitutions at positions 7 and 8 on the benzodiazepine ring and a hexahydro configuration, which confers structural rigidity and modulates biological activity . Key physicochemical properties include a molecular formula of C₁₄H₁₄N₂O₂, molecular weight of 242.27 g/mol, and a boiling point of 453°C at 760 mmHg . The R-configuration at the 11a position is critical for stereospecific interactions, particularly in DNA minor groove binding, a hallmark of PBDs .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

(6aR)-2,3-dimethoxy-6,6a,7,8,9,11-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine

InChI

InChI=1S/C14H20N2O2/c1-17-13-6-10-9-16-5-3-4-11(16)8-15-12(10)7-14(13)18-2/h6-7,11,15H,3-5,8-9H2,1-2H3/t11-/m1/s1

InChI Key

GXCQIJGEQHNCAU-LLVKDONJSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)CN3CCC[C@@H]3CN2)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CN3CCCC3CN2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amines (N5 and N10) in the diazepine ring undergo alkylation and acylation under controlled conditions:

Reaction TypeReagents/ConditionsProductKey Observations
N-Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CN5- or N10-alkylated derivativesSteric hindrance from the methoxy groups reduces reactivity at N10, favoring N5 substitution.
N-Acylation Acetyl chloride, CH₂Cl₂, 0°C → RTN-Acetylated analogsAcylation occurs selectively at N5 due to higher nucleophilicity.

Mechanistic Insight : The electron-rich methoxy groups at C7 and C8 stabilize transition states via resonance, directing electrophilic attack to specific nitrogen sites.

Oxidation Reactions

The diazepine ring is susceptible to oxidative modifications:

Diazepine Ring Oxidation

  • Reagents : KMnO₄ in H₂SO₄/H₂O (pH < 3).

  • Product : 5,11-Diketone derivative via C10–C11 bond cleavage.

  • Yield : ~65% (isolated via column chromatography) .

Structural Analysis :

  • IR: 1715 cm⁻¹ (C=O stretch).

  • ¹H NMR: Disappearance of C10–H multiplet (δ 3.2–3.5 ppm) .

Acid-Catalyzed Ring-Opening

Protonation of the diazepine nitrogen under acidic conditions leads to ring scission:

ConditionsProductApplications
HCl (conc.), reflux, 6hLinear diamine intermediateUsed to synthesize derivatives via re-cyclization with aldehydes .

Key Factor : The reaction rate is pH-dependent, with optimal cleavage at pH < 1.

Electrophilic Aromatic Substitution

The benzo ring undergoes regioselective substitution:

ReactionReagentsPositionOutcome
NitrationHNO₃/H₂SO₄, 0°CC9Major product due to meta-directing methoxy groups .
BrominationBr₂, FeBr₃C6Minor product (ortho to methoxy) .

Computational Support : DFT studies confirm preferential C9 nitration due to lower activation energy (ΔG‡ = 18.3 kcal/mol) compared to C6 (ΔG‡ = 22.1 kcal/mol) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of halogenated analogs:

Suzuki–Miyaura Coupling

  • Substrate : C9-brominated derivative.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

  • Product : Biaryl derivatives with >85% conversion .

Limitation : Direct functionalization of the parent compound requires prior halogenation .

Stereochemical Influence on Reactivity

The (R)-configuration at C11a impacts reaction outcomes:

  • Epimerization Risk : Basic conditions (pH > 10) induce partial racemization (≤12%).

  • Chiral Induction : Asymmetric alkylation using (–)-sparteine achieves 94% ee for N5-methyl derivatives.

Stability Under Ambient Conditions

  • Thermal Stability : Decomposes above 200°C (TGA data).

  • Light Sensitivity : UV irradiation (254 nm, 24h) causes 15% degradation via radical pathways.

Scientific Research Applications

®-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
(R)-7,8-Dimethoxy-... (Target Compound) 7,8-dimethoxy; R-configuration at 11a C₁₄H₁₄N₂O₂ 242.27
Tomaymycin 7-methoxy, 8-hydroxy, 11R-ethylidene, 5-oxo C₁₅H₁₅N₃O₃ 285.30
(S)-7-Methoxy-... (CAS 130477-46-2) 7-methoxy; S-configuration at 11a C₁₃H₁₂N₂O₃ 244.25
(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione 3,11-dione; no methoxy substitutions C₁₂H₁₀N₂O₂ 214.22
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine (CAS 22162-53-4) No substituents; dihydro configuration C₁₂H₁₂N₂ 184.24

Key Observations :

  • Methoxy vs.
  • Dione Functionalization : The dihydro-dione derivative (CAS 2254419-02-6) lacks methoxy groups but introduces ketone functionalities, which may alter DNA-binding kinetics .
  • Stereochemistry : The R-configuration in the target compound contrasts with the S-configuration in CAS 130477-46-2, affecting enantioselective interactions .

Biological Activity

(R)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a compound that belongs to the class of pyrrolo[1,2-a][1,4]benzodiazepines. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various medical fields. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₂₀N₂O₂
  • CAS Number : 250714-61-5
  • Molecular Weight : 248.33 g/mol

The compound features a unique structure that allows it to interact with various biological targets. Its dimethoxy substituents at positions 7 and 8 are significant for its biological activity.

Anticancer Activity

Pyrrolo[1,2-a][1,4]benzodiazepines have been studied for their anticancer properties. Research indicates that these compounds can intercalate into DNA and exhibit cytotoxic effects against various cancer cell lines. The mechanism involves alkylation of DNA bases, which disrupts replication and transcription processes.

Key Findings :

  • In vitro Studies : Compounds similar to (R)-7,8-dimethoxy derivatives have shown significant cytotoxicity against human tumor xenografts in experimental models .
  • Mechanism of Action : The interaction with minor grooves in DNA allows these compounds to selectively bind to specific sequences, enhancing their anticancer potential .

Antiviral Activity

Pyrrolo[1,4]benzodiazepines have demonstrated efficacy as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This property is attributed to their ability to bind to the enzyme and prevent viral replication.

Research Insights :

  • Potency : Some analogues have shown IC90 values as low as 0.29 μg/mL against HIV-1 reverse transcriptase .
  • Structure-Activity Relationship (SAR) : Modifications at the benzodiazepine core can enhance antiviral activity .

CNS Activity

The compound has also been evaluated for its central nervous system (CNS) effects. Pyrrolo[1,2-a][1,4]benzodiazepines exhibit sedative and anticonvulsant properties.

Notable Effects :

  • Sedative Properties : The compound has been associated with significant sedative effects in animal models .
  • Anticonvulsant Activity : Studies suggest potential use in treating epilepsy due to its ability to modulate neurotransmitter systems .

Case Studies

Several studies have focused on the biological activity of related compounds within the pyrrolo[1,2-a][1,4]benzodiazepine class:

StudyFindings
Bose et al. (1992)Demonstrated anticancer activity against human tumor xenografts using pyrrolo[2,1-c][1,4]benzodiazepines.
Cargill et al. (1974)Reported on the synthesis and biological evaluation of pyrrolo[1,4]benzodiazepines with significant antiviral properties.
Gregson et al. (2004)Investigated the structure-activity relationships leading to enhanced cytotoxicity in cancer cells.

Q & A

Q. Q1. What are the standard synthetic routes for preparing (R)-7,8-dimethoxy derivatives of pyrrolobenzodiazepine scaffolds?

A1. A common method involves condensation reactions of substituted amines with Grignard reagents or benzotriazole intermediates. For example, 3-(pyrrol-1-yl)-1-propylamine can react with (1-hydroxymethyl)benzotriazole under acidic conditions, followed by nucleophilic substitution with Grignard reagents to introduce alkyl/aryl groups. Purification via column chromatography (hexane/ethyl acetate eluent) yields products with 25–51% efficiency .

Q. Q2. How is the stereochemistry of the (R)-configuration at the 11a position confirmed experimentally?

A2. X-ray crystallography (e.g., Acta Crystallographica Section E reports) and chiral HPLC are standard. For example, crystallographic data for related hexahydro-pyrrolobenzodiazepine diones confirm spatial arrangements of substituents, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR data validate stereospecific shifts .

Advanced Synthetic Optimization

Q. Q3. What strategies resolve low yields in nucleophilic substitution steps during synthesis?

A3. Key variables include solvent polarity (THF vs. chloroform), reaction temperature (0°C vs. RT), and stoichiometric ratios. For instance, Grignard reagent excess (1.5 equiv.) improves substitution efficiency. Molecular sieves or drying agents (Na2_2SO4_4) enhance reaction kinetics by scavenging water .

Q. Q4. How can computational modeling predict regioselectivity in benzodiazepine ring formation?

A4. Density Functional Theory (DFT) calculations compare energy barriers for cyclization pathways. For example, theoretical 13C^{13}\text{C} NMR shifts (vs. experimental data) validate preferred intermediates, guiding solvent selection (e.g., THF stabilizes transition states) .

Structural and Spectroscopic Analysis

Q. Q5. How are 1H^{1}\text{H}1H NMR spectral contradictions (e.g., split signals) resolved for hexahydro-benzodiazepines?

A5. Dynamic NMR (DNMR) analysis at variable temperatures distinguishes conformational isomers. For example, coalescence temperatures for methylene protons in the diazepine ring reveal slow interconversion between chair and boat conformers .

Q. Q6. What crystallographic parameters indicate stability in solid-state structures?

A6. Hydrogen-bonding networks (e.g., N–H···O interactions) and torsion angles (<5° deviation from ideal values) correlate with thermal stability. For 2-hydroxy derivatives, intramolecular H-bonds reduce solubility in nonpolar solvents .

Biological and Environmental Implications

Q. Q7. What methodologies assess the environmental persistence of pyrrolobenzodiazepines?

A7. Long-term studies (e.g., INCHEMBIOL Project) evaluate hydrolysis rates (pH 4–9), photodegradation (UV-Vis), and biodegradation (microbial assays). Accelerated stability testing (40°C/75% RH) predicts half-lives in aquatic systems .

Q. Q8. How is in vitro cytotoxicity screened for (R)-7,8-dimethoxy derivatives?

A8. MTT assays using human cell lines (e.g., HepG2) quantify IC50_{50} values. For related compounds, intraperitoneal LD50_{50} >1 g/kg in mice suggests low acute toxicity, but metabolite profiling (LC-MS) identifies reactive intermediates .

Data Contradiction and Reproducibility

Q. Q9. How are discrepancies between theoretical and experimental melting points addressed?

A9. Recrystallization in mixed solvents (e.g., ethanol/water) improves purity. For example, a 5°C gap between calculated (DFT) and observed melting points may indicate polymorphic forms, resolved via powder XRD .

Q. Q10. What statistical methods validate reproducibility in column chromatography outcomes?

A10. ANOVA compares eluent ratios (hexane/ethyl acetate = 7:1 vs. 3:1) across replicates. Retention factor (RfR_f) consistency (±0.05) and TLC monitoring ensure batch-to-batch reproducibility .

Advanced Mechanistic Studies

Q. Q11. How is the reaction mechanism for benzotriazole-mediated cyclization elucidated?

A11. Isotopic labeling (e.g., 15N^{15}\text{N}-Benzotriazole) tracks intermediate formation. Kinetic studies (stopped-flow NMR) identify rate-determining steps, such as benzotriazole displacement by Grignard reagents .

Q. Q12. What techniques probe electron distribution in the diazepine ring during substitution reactions?

A12. Cyclic voltammetry (CV) measures redox potentials, while Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack sites. For example, LUMO localization at C2 explains preferential alkylation .

Stability and Degradation

Q. Q13. What conditions accelerate hydrolytic degradation of the diazepine ring?

A13. Acidic hydrolysis (0.1 M HCl, 60°C) cleaves the ring within 24 hours. LC-MS identifies degradation products (e.g., substituted pyrrolidines), guiding storage recommendations (desiccants, inert atmosphere) .

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